(S)-aminoglutethimide is derived from aminoglutethimide, which has been synthesized through various chemical methods. It belongs to the class of compounds known as aromatase inhibitors, which are utilized in clinical settings to manage hormone-dependent tumors. The compound's systematic name reflects its stereochemistry, indicating the specific configuration at the chiral center.
The synthesis of (S)-aminoglutethimide can be achieved through several methods:
(S)-aminoglutethimide has a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of approximately 232.28 g/mol . Its structure features a piperidine ring that is substituted with various functional groups that contribute to its biological activity. The stereochemistry at the chiral center is crucial for its pharmacological efficacy.
(S)-aminoglutethimide participates in several key reactions relevant to its function as an aromatase inhibitor:
The mechanism by which (S)-aminoglutethimide exerts its effects involves several steps:
Data from clinical studies indicate that patients treated with (S)-aminoglutethimide exhibit lower serum estrogen levels compared to untreated individuals, correlating with improved outcomes in hormone-sensitive malignancies.
(S)-aminoglutethimide has several important applications in scientific research and clinical practice:
(S)-aminoglutethimide primarily functions as a competitive inhibitor of cytochrome P450 (CYP) enzymes essential for steroidogenesis. Its highest affinity targets are CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP19A1 (aromatase). CYP11A1 catalyzes the initial rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone. By binding to the heme iron of CYP11A1’s active site, (S)-aminoglutethimide disrupts electron transfer, reducing pregnenolone synthesis by >80% in adrenal mitochondria [5] [7] [8]. Concurrently, it inhibits CYP19A1, which mediates the aromatization of androgens to estrogens. The inhibition constants (Ki) demonstrate significant selectivity differences between these enzymes (Table 1).
Modulation of Cholesterol Side-Chain Cleavage Activity involves disrupting the cholesterol transport complex regulated by StAR (steroidogenic acute regulatory protein). (S)-aminoglutethimide binds to CYP11A1 with 5-fold greater affinity than its (R)-enantiomer, inducing conformational changes that impede cholesterol docking [3] [7]. This specificity was confirmed via crystallographic studies showing hydrogen bonding between the (S)-enantiomer’s aminophenyl group and CYP11A1’s Thr291 residue. Consequently, adrenal glucocorticoid and mineralocorticoid synthesis are suppressed within hours of administration [5] [8].
Table 1: Inhibition Parameters of (S)-aminoglutethimide for Key Steroidogenic Enzymes
Enzyme | System | Ki (µM) | Selectivity vs. (R)-isomer | Primary Impact |
---|---|---|---|---|
CYP11A1 | Adrenal mitochondria | 0.4 ± 0.1 | 5.3-fold higher | Blocks pregnenolone synthesis |
CYP19A1 | Placental microsomes | 7.2 ± 1.4 | 3.1-fold higher | Suppresses estrogen conversion |
CYP17A1 | Testicular microsomes | >100 | No selectivity | Negligible effect on androgen synthesis |
Data compiled from enzymatic assays using human tissue preparations [1] [5] [7].
The chiral center of aminoglutethimide dictates its inhibitory potency. The (S)-enantiomer exhibits a 3.1-fold lower IC50 against aromatase (CYP19A1) compared to the (R)-form due to optimal three-dimensional positioning within the enzyme’s active site. Molecular docking simulations reveal that the (S)-configuration enables:
(S)-aminoglutethimide demonstrates nonlinear suppression kinetics in aromatase activity assays. At physiological androstenedione concentrations (5–20 nM), it achieves 50% inhibition (IC50) at 7.2 µM, but efficacy rises sharply to >95% suppression at 50 µM (Table 2). This correlates with clinical observations of 72–86% reductions in serum estradiol in postmenopausal breast cancer patients [1] [5]. Crucially, its inhibition is reversible and substrate-dependent; excess androstenedione (≥100 nM) displaces (S)-aminoglutethimide from CYP19A1, distinguishing it from steroidal inhibitors (e.g., exemestane) that cause irreversible inactivation [1].
Table 2: Concentration-Dependent Inhibition of Aromatase (CYP19A1) by (S)-aminoglutethimide
Androstenedione (nM) | (S)-AG Concentration (µM) | Estrogen Suppression (%) | Clinical Relevance |
---|---|---|---|
5 | 7.2 | 50 | Threshold for detectable inhibition |
20 | 10 | 75 | Typical postmenopausal reduction |
50 | 50 | >95 | Near-complete ablation in tumors |
Data derived from human placental microsome assays and breast cancer models [1] [5].
(S)-aminoglutethimide induces broad-spectrum steroid depletion by simultaneously targeting multiple adrenal enzymes (Table 3). Beyond CYP11A1 inhibition, it moderately inhibits:
Table 3: Steroid Hormone Changes Induced by (S)-aminoglutethimide in Adrenal Pathways
Steroid Pathway | Key Enzymes Affected | Hormone Reduction (%) | Time to Maximum Effect |
---|---|---|---|
Glucocorticoid synthesis | CYP11A1, CYP11B1 | Cortisol: 70–85 | 48–72 hours |
Mineralocorticoid synthesis | CYP11A1, CYP11B2 | Aldosterone: 50–60 | 72 hours |
Androgen synthesis | CYP11A1, CYP17A1 (weak) | DHEA-S: >90; Testosterone: 25 | 24 hours (DHEA-S); 7 days (testosterone) |
DHEA-S = dehydroepiandrosterone sulfate. Data from in vivo human studies [4] [5] [8].
Adrenal glucocorticoid suppression triggers compensatory ACTH elevation via impaired negative feedback. Plasma ACTH increases 2–4 fold within 24 hours of (S)-aminoglutethimide administration, stimulating residual steroidogenesis [2] [4]. This is evidenced by:
Compound Names in Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7